![molecular formula C21H17FN8O2 B413096 4-({6-[(2-FLUOROPHENYL)AMINO]-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL}AMINO)-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE](/img/structure/B413096.png)
4-({6-[(2-FLUOROPHENYL)AMINO]-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL}AMINO)-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-({6-[(2-FLUOROPHENYL)AMINO]-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL}AMINO)-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE involves multiple steps, starting with the preparation of the oxadiazole and pyrazine intermediates. These intermediates are then coupled with the appropriate amines and phenyl groups under controlled conditions to form the final compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product in its desired form .
化学反应分析
Types of Reactions
4-({6-[(2-FLUOROPHENYL)AMINO]-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL}AMINO)-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
科学研究应用
4-({6-[(2-FLUOROPHENYL)AMINO]-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL}AMINO)-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its effects on cellular respiration and mitochondrial function.
Medicine: Investigated for its potential therapeutic applications in metabolic disorders, obesity, and diabetes.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The compound exerts its effects by acting as a mitochondrial protonophore uncoupler. It disrupts the coupling between electron transport and ATP synthesis, leading to increased mitochondrial respiration and energy expenditure. This mechanism involves the dissipation of the proton gradient across the inner mitochondrial membrane, which enhances metabolic flexibility and reduces oxidative stress .
相似化合物的比较
Similar Compounds
- **2-fluorophenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}amine
- **N,N′-Bis (2-fluorophenyl) [1,2,5]oxadiazolo [3,4-b]pyrazine-5,6-diamine
Uniqueness
Compared to similar compounds, 4-({6-[(2-FLUOROPHENYL)AMINO]-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL}AMINO)-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE is unique due to its specific structural features and its ability to act as a selective mitochondrial uncoupler without depolarizing the plasma membrane. This makes it a promising candidate for therapeutic applications in various diseases .
属性
分子式 |
C21H17FN8O2 |
|---|---|
分子量 |
432.4g/mol |
IUPAC 名称 |
4-[[6-(2-fluoroanilino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]amino]-1,5-dimethyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C21H17FN8O2/c1-12-16(21(31)30(29(12)2)13-8-4-3-5-9-13)24-18-17(23-15-11-7-6-10-14(15)22)25-19-20(26-18)28-32-27-19/h3-11H,1-2H3,(H,23,25,27)(H,24,26,28) |
InChI 键 |
DTUOOAUMIWGTOF-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC3=NC4=NON=C4N=C3NC5=CC=CC=C5F |
规范 SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC3=NC4=NON=C4N=C3NC5=CC=CC=C5F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


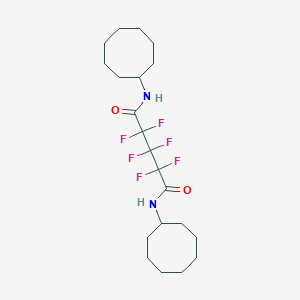
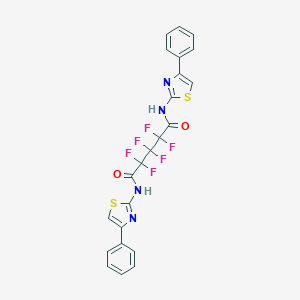
![N'-[(1E)-1-(3-oxo-3H-benzo[f]chromen-2-yl)ethylidene]benzohydrazide](/img/structure/B413015.png)
![1-(isobutyrylsulfanyl)-4,4-dimethyl-4H,5H-[1,2]dithiolo[3,4-c]quinolin-2-ium](/img/structure/B413019.png)
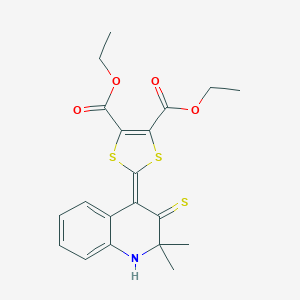

![Tetraethyl 5',5',9'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B413024.png)
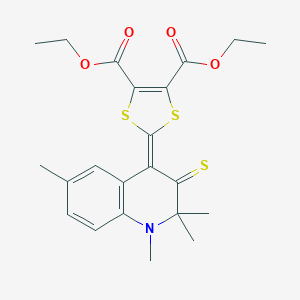
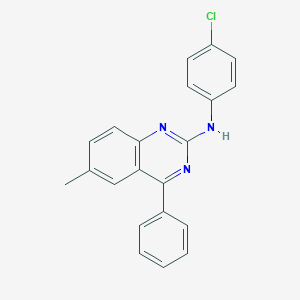
![2-[(2E)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-4-PHENYLQUINAZOLINE](/img/structure/B413032.png)
![6-bromo-3-[3-(2-chloro-7-ethoxy-3-quinolinyl)acryloyl]-4-phenyl-2(1H)-quinolinone](/img/structure/B413036.png)
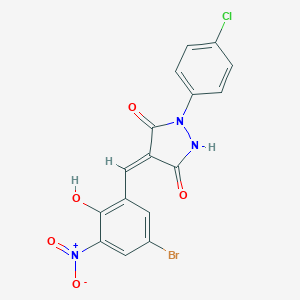
![4-({[2-(3-Iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl)phenyl 2-chlorobenzoate](/img/structure/B413039.png)
![2-(3-bromo-4-methoxyphenyl)-N-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-1,3-benzoxazol-5-amine](/img/structure/B413040.png)
